![molecular formula C8H18ClNO B12309394 rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis
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Overview
Description
rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis is a chemical compound with the molecular formula C8H17NO·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the methyl group: The methyl group is introduced at the 6-position of the piperidine ring through alkylation reactions.
Addition of the ethan-1-ol group: This step involves the addition of an ethan-1-ol group to the piperidine ring, which can be achieved through various nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis can be compared with other similar compounds, such as:
rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol: The free base form without the hydrochloride salt.
rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol: A similar compound with a methoxy group instead of an ethan-1-ol group.
Biological Activity
Rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, commonly referred to as rac-6-methylpiperidin-2-yl ethan-1-ol hydrochloride, is a compound with diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C8H18ClNO
- Molecular Weight: 179.69 g/mol
- CAS Number: 2155840-42-7
Property | Value |
---|---|
Molecular Formula | C8H18ClNO |
Molecular Weight | 179.69 g/mol |
Purity | NLT 98% |
Boiling Point | Not specified |
Synthesis
The synthesis of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol typically involves the reduction of its corresponding ketone or aldehyde precursor. Common methods include:
- Reduction using Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) .
- Catalytic Hydrogenation in the presence of palladium on carbon (Pd/C) under high pressure.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in cancer treatment and other therapeutic areas.
Anticancer Activity
Recent research indicates that derivatives of compounds similar to rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Cytotoxicity Against Glioblastoma and Multiple Myeloma: Studies have shown that certain derivatives demonstrate strong cytotoxic effects against glioblastoma (GB) and multiple myeloma (MM) cell lines. For instance, a compound identified as RC-106 showed promising results in inhibiting cell growth and inducing apoptosis in these cancer types .
The proposed mechanisms through which rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol exerts its biological effects include:
- Interaction with Sigma Receptors: The compound may modulate sigma receptor pathways, which are implicated in cellular proliferation and survival .
- Induction of Endoplasmic Reticulum Stress: Similar compounds have been shown to activate the unfolded protein response (UPR), leading to apoptosis in cancer cells .
Case Studies
Several studies have highlighted the potential applications of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol in cancer therapy:
- Study on RC Compounds: A study exploring the chemical space around RC compounds found that modifications to the piperidine ring could enhance anticancer activity while improving pharmacokinetic properties .
- In Vitro Studies: In vitro tests demonstrated that specific analogs could significantly reduce tumor volumes in animal models bearing glioblastoma .
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7-3-2-4-8(9-7)5-6-10;/h7-10H,2-6H2,1H3;1H |
InChI Key |
STIVKDYCXCREGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CCO.Cl |
Origin of Product |
United States |
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